Product packaging for 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one(Cat. No.:)

1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B12971858
M. Wt: 200.24 g/mol
InChI Key: DOXHUYNSTIBVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. This structure features an imidazole ring, a privileged scaffold in medicinal chemistry, substituted with a benzyl group and an acetyl group. Imidazole derivatives are of significant interest in scientific research due to their wide range of potential biological activities. Benzimidazole and imidazole cores are frequently explored in oncology and pharmaceutical research for their ability to interact with biological targets such as DNA and enzymes . As a building block, this compound can be used in the synthesis of more complex molecules for structure-activity relationship (SAR) studies, which aim to improve the efficacy and selectivity of potential drug candidates . The specific isomerism of the benzyl substitution on the imidazole ring can significantly influence the compound's physicochemical properties and biological interactions, making it a valuable point of investigation in heterocyclic chemistry. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B12971858 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(2-benzyl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C12H12N2O/c1-9(15)11-8-13-12(14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14)

InChI Key

DOXHUYNSTIBVKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 2 Benzyl 1h Imidazol 5 Yl Ethan 1 One and Analogs

Historical and Modern Approaches to Imidazole (B134444) Ring Construction

The imidazole nucleus is a fundamental component of many biologically active molecules and materials. tandfonline.comnih.gov Its synthesis has been a subject of chemical research for over a century, leading to a variety of robust methods. nih.govwikipedia.org

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like substituted imidazoles by combining three or more reactants in a single step. isca.me This approach is valued for its atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries. tandfonline.com

The Debus-Radziszewski imidazole synthesis, first reported in 1858, is the foundational MCR for imidazole construction. numberanalytics.comwikipedia.org It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgwikipedia.org This method remains one of the most widely used strategies for preparing tri- and tetra-substituted imidazoles. tandfonline.com Modern variations often employ catalysts and different reaction conditions to improve yields and broaden the scope. tandfonline.comacs.orgrsc.org For instance, catalysts such as p-toluenesulfonic acid (PTSA), isca.me erbium triflate, and various fluoroboric acid-derived systems have been successfully utilized. rsc.orgorganic-chemistry.org

Multi-Component Reaction Reactants Key Features References
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia (or primary amine)Classic, versatile method for tri- and tetrasubstituted imidazoles. tandfonline.comnumberanalytics.comwikipedia.org
PTSA-Catalyzed Synthesis Benzil, Substituted Aldehyde, Ammonium (B1175870) Acetate (B1210297), (Aniline)Mild conditions, good yields, inexpensive catalyst. isca.me
Acid-Promoted Synthesis Internal Alkyne, Aldehyde, Aniline, NH₄OAcMetal-free, provides high structural diversity. acs.org
Phospha-münchnone Cycloaddition Imine, Acid Chloride, N-nosyl ImineOne-pot, metal-free, constructs highly substituted imidazoles. acs.org

These one-pot syntheses are advantageous for their operational simplicity and the ability to tolerate a wide range of functional groups on the aldehyde and amine components, allowing for the creation of diverse imidazole scaffolds. isca.meacs.org

Beyond MCRs, numerous strategies involving the cyclization of linear precursors are employed to construct the imidazole ring. These methods are categorized by the specific bonds formed during the ring-closing step. wikipedia.orgrsc.org

One prominent example is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldimine. numberanalytics.comorganic-chemistry.org The reaction proceeds via a stepwise cycloaddition followed by the elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring. organic-chemistry.org This method is effective for producing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.org

The cyclization of alkynes provides another powerful route. chim.it For example, copper-catalyzed oxidative diamination of terminal alkynes with amidines can produce 1,2,4-trisubstituted imidazoles. chim.it Similarly, gold catalysts can activate the carbon-carbon triple bonds of propargyl amidines toward nucleophilic addition, leading to imidazole derivatives. chim.it Other methods involve the cyclization of amido-nitriles, which can be mediated by nickel catalysts or boronic acids to form disubstituted imidazoles. nih.govrsc.org

Cyclization Strategy Key Precursors Catalyst/Conditions Outcome References
Van Leusen Synthesis Aldimine, Tosylmethyl isocyanide (TosMIC)Base1,4,5-Trisubstituted imidazoles numberanalytics.comorganic-chemistry.org
Alkyne-Amidine Cyclization Terminal Alkyne, AmidineCopper(II) acetate, O₂1,2,4-Trisubstituted imidazoles chim.it
Amido-nitrile Cyclization Amido-nitrileNickel or Boronic Acid2,4-Disubstituted imidazoles nih.govrsc.org
Fischer Carbene Reaction Fischer Carbene Complex, DiazafulveneHeatFused polycyclic imidazoles nih.gov

Targeted Introduction of the 2-Benzyl Moiety into Imidazole Frameworks

To synthesize the target compound, a benzyl (B1604629) group must be specifically installed at the C-2 position. This can be achieved either by functionalizing a pre-existing imidazole ring or by incorporating the benzyl group into one of the precursors before ring formation.

Directly adding a benzyl group to the C-2 position of an imidazole ring can be challenging due to the potential for reaction at other positions, particularly the nitrogen atoms. youtube.com Modern cross-coupling reactions, however, offer a powerful solution.

A notable strategy involves the palladium-catalyzed cross-coupling of a 2-haloimidazole with an organometallic reagent. thieme-connect.com Specifically, 2-iodoimidazoles can react with benzylzinc bromide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, to smoothly yield 2-benzylimidazoles. thieme-connect.com This method is effective and can tolerate steric hindrance in the benzyl component. thieme-connect.com

Direct C-H activation is another advanced approach for forming C-C bonds. While extensively used for C-H arylation at the C-2 and C-5 positions, nih.govacs.org its application for benzylation is also an area of interest. These methods avoid the need to pre-functionalize the imidazole ring with a halogen.

An alternative and often more straightforward approach is to construct the imidazole ring from precursors that already contain the benzyl group. This ensures the substituent is placed exclusively at the desired C-2 position.

One of the most effective methods involves the condensation of an amidine with an α-haloketone or its equivalent. acs.org To obtain a 2-benzylimidazole, phenylacetamidine is used as the C-N-C component. This amidine, carrying the necessary benzyl group, can be cyclized with a suitable four-carbon synthon to form the desired 2-benzylimidazole framework. acs.orgacs.org

For instance, the general synthesis of 2-benzyl-benzimidazoles, which are structural analogs, can be achieved by condensing a substituted o-phenylenediamine (B120857) with a derivative of phenylacetic acid, such as p-ethoxyphenylacetonitrile. wikipedia.org This highlights the principle of building the heterocyclic system around a benzyl-containing fragment.

Elaboration of the 5-Position with Acetyl Functionality

The final key structural feature of 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one is the acetyl group at the C-5 position. Introducing this group can be accomplished either by functionalizing a pre-formed 2-benzylimidazole or, more efficiently, by using a starting material that already contains the acetyl group or a precursor to it.

A highly effective and direct synthesis of 2-substituted 5-acetyl-1(H)-imidazoles has been developed that combines the strategies from the preceding sections. acs.orgacs.org This method involves the condensation of an amidine with a specialized C4 building block, 3-chloro-4,4-dimethoxy-2-butanone . acs.orgacs.org

In the context of the target molecule, the synthesis would proceed as follows:

Phenylacetamidine (the precursor for the 2-benzyl group) is reacted with 3-chloro-4,4-dimethoxy-2-butanone .

The reaction forms the imidazole ring, with the benzyl group at C-2 and a protected acetyl group at C-5.

Subsequent hydrolysis of the dimethoxy acetal (B89532) unmasks the ketone, yielding the final 5-acetyl functionality.

This approach is powerful because it constructs the fully substituted imidazole core in a single cyclization step, ensuring perfect regiochemical control. The reaction has been shown to be effective for a range of 2-substituents, including alkyl and aryl groups. acs.org While direct Friedel-Crafts acylation of an imidazole ring is generally difficult, this precursor-based method circumvents such challenges entirely. acs.orgacs.org

Methods for Introducing the Ethan-1-one Group at C-5

The introduction of an ethan-1-one (acetyl) group at the C-5 position of the imidazole ring is a critical step in the synthesis of the target molecule. The C-5 position of imidazole is known for its high reactivity towards electrophilic substitution. rsc.org

One of the most common methods for this transformation is the Friedel-Crafts acylation . This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. digitellinc.comnih.gov While direct Friedel-Crafts acylation of unsubstituted imidazole is challenging due to the basicity of the nitrogen atoms which can complex with the Lewis acid, the reaction can be performed on N-protected imidazoles. The choice of the protecting group is crucial to modulate the reactivity of the imidazole ring and to ensure regioselectivity.

Another approach involves the metalation of the C-5 position followed by quenching with an acetylating agent. This can be achieved by treating an N-protected 2-benzylimidazole with a strong base, such as an organolithium reagent, to generate a C-5 lithiated species. Subsequent reaction with acetyl chloride or a related electrophile introduces the desired acetyl group. Studies on the dilithiation of N-protected imidazoles have shown that selective functionalization at the C-5 position is feasible. rsc.org

Sequential Derivatization of the Imidazole Core

A versatile strategy for the synthesis of this compound involves the sequential derivatization of the imidazole core. This approach allows for the controlled introduction of the benzyl and acetyl groups in a stepwise manner.

A plausible synthetic sequence could start with a readily available imidazole derivative. For instance, one could begin with the synthesis of 2-benzyl-1H-imidazole. This can be achieved through various methods, such as the condensation of benzylamine (B48309) with a suitable dicarbonyl compound or through the reaction of an amidine with an α-haloketone.

Once 2-benzyl-1H-imidazole is obtained, the subsequent introduction of the acetyl group at the C-5 position can be performed as described in the previous section. This stepwise approach offers flexibility in the synthesis of a variety of analogs by simply changing the starting materials for the benzyl and acetyl group introduction. For example, a range of 2-substituted-4-benzyl-5-methylimidazoles have been synthesized, highlighting the modularity of this approach. nih.gov

Catalytic Systems in the Synthesis of this compound Type Compounds

The synthesis of imidazole derivatives, including those of the this compound type, has been significantly advanced by the development of various catalytic systems. These catalysts not only improve the efficiency and selectivity of the reactions but also enable the use of milder and more environmentally friendly conditions.

Transition Metal-Catalyzed Synthetic Routes (e.g., Copper, Iron, Gold, Rhodium)

Transition metals have proven to be powerful catalysts for the formation and functionalization of the imidazole ring.

Copper-catalyzed reactions are widely used for the synthesis of substituted imidazoles. Copper catalysts can facilitate C-N and C-C bond formation, which are essential for constructing the imidazole core and for its subsequent derivatization. For instance, copper-catalyzed multicomponent reactions of aldehydes, amines, and other building blocks are efficient methods for synthesizing highly substituted imidazoles. nih.govnih.gov Copper-catalyzed C-H functionalization has also been employed for the direct arylation and acylation of imidazoles. nih.gov A copper-catalyzed three-component coupling reaction has been developed for the synthesis of 1,2-substituted benzimidazoles, which are structurally related to the target compound. nih.gov

Iron-catalyzed synthesis offers a more sustainable and cost-effective alternative to precious metal catalysts. Iron catalysts have been successfully used in the synthesis of imidazoles through various mechanisms, including [3+2] annulation reactions of oxime acetates and vinyl azides to furnish 2,4-substituted 2H-imidazoles. acs.org Iron-catalyzed C-H amination-cyclization has also been reported for the construction of fused imidazole systems. thieme-connect.com

Gold-catalyzed synthesis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including imidazoles. Gold catalysts can activate alkynes and other unsaturated systems towards nucleophilic attack, enabling the formation of the imidazole ring through cascade reactions. A three-component cascade reaction involving alkynes, azides, and nitriles catalyzed by a gold(I) complex has been developed for the synthesis of imidazoles. digitellinc.com

Rhodium-catalyzed C-H activation provides a direct and atom-economical method for the functionalization of the imidazole ring. Rhodium catalysts can selectively activate C-H bonds, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. Enantioselective intramolecular alkylation of substituted imidazoles has been achieved through rhodium-catalyzed C-H bond functionalization. nih.govrsc.org Rh(III)-catalyzed C-H activation/annulation has also been used to access fused imidazolone (B8795221) scaffolds. nih.gov

Organocatalysis and Metal-Free Protocols

In recent years, there has been a growing interest in the development of organocatalytic and metal-free synthetic methods as sustainable alternatives to transition metal catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Imidazole itself can act as an organocatalyst in various reactions. researchgate.net For the synthesis of imidazole derivatives, organocatalysts such as L-proline and its derivatives have been used to promote the condensation of aldehydes, diketones, and ammonia. Magnetic core nanoparticles functionalized with L-proline have been employed as recyclable organocatalysts for the synthesis of tri- and tetra-substituted imidazoles. rsc.org

Metal-free protocols for imidazole synthesis often rely on the inherent reactivity of the starting materials under specific reaction conditions. For example, the reaction of amidines with vinyl azides can proceed via a [3+2] cyclization under catalyst-free conditions to afford 2,4-disubstituted imidazoles. nih.gov Thermal or microwave-assisted reactions are also common in metal-free imidazole synthesis. A metal-free, one-pot synthesis of 2,4,5-trisubstituted imidazoles has been reported from the reaction of internal alkynes with iodine in DMSO, followed by in-situ reaction with an aldehyde and ammonium acetate. rsc.org

Green Chemistry Principles in Synthetic Design and Execution

The principles of green chemistry are increasingly being integrated into the design and execution of synthetic routes for imidazole derivatives. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com

Green Solvents: The use of water, ethanol, or deep eutectic solvents (DESs) as reaction media is a key aspect of green imidazole synthesis. nih.govrsc.org A ternary deep eutectic solvent system has been shown to act as both a recyclable catalyst and a reaction medium for the one-pot synthesis of substituted imidazoles with good to excellent yields. nih.govrsc.org

Catalyst Reusability: The development of heterogeneous and recyclable catalysts is another important green chemistry principle. Magnetic nanoparticles functionalized with catalysts, such as Lewis acidic deep eutectic solvents, allow for easy separation and reuse of the catalyst, reducing waste and cost. beilstein-journals.org Zeolites have also been used as reusable catalysts for the synthesis of tetrasubstituted imidazoles under solvent-free conditions. digitellinc.com

Energy Efficiency: Microwave irradiation and ultrasound irradiation are energy-efficient techniques that can significantly reduce reaction times and improve yields in imidazole synthesis. thieme-connect.comrsc.org Solvent-free reaction conditions, often combined with microwave assistance, represent a highly efficient and environmentally friendly approach. nih.govresearchgate.net

Comparative Analysis of Synthetic Pathways: Yields, Selectivity, and Efficiency

Multicomponent reactions (MCRs) offer a highly efficient route to substituted imidazoles, often in a single step from simple and readily available starting materials. For example, the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, aldehydes, anilines, and ammonium acetate using a magnetically supported Lewis acidic deep eutectic solvent under sonication provides good to excellent yields. beilstein-journals.org However, controlling regioselectivity in MCRs can be challenging, especially when synthesizing less symmetrically substituted imidazoles.

The efficiency of a synthetic route is also influenced by the catalytic system employed. Transition metal-catalyzed reactions often provide high yields and selectivity under mild conditions. However, the cost and toxicity of some metals can be a drawback. Organocatalytic and metal-free methods offer a more sustainable alternative, although they may sometimes require harsher reaction conditions or result in lower yields compared to their metal-catalyzed counterparts.

The table below provides a comparative overview of different catalytic systems used in the synthesis of substituted imidazoles, which can be considered as models for the synthesis of the target compound.

Catalyst SystemReaction TypeStarting MaterialsProduct TypeYieldsSelectivityReferences
HBF4–SiO23-MCR1,2-diketone, aldehyde, ammonium salts2,4,5-trisubstituted imidazolesHighHigh rsc.org
Zn(BF4)24-MCR1,2-diketone, aldehyde, amine, ammonium acetate1,2,4,5-tetrasubstituted imidazolesHighHigh rsc.org
CuI/Et3NThree-component couplingN-(2-aminophenyl)benzamide, alkyne, tosylazide1,2-disubstituted benzimidazolesUp to 95%High nih.gov
Fe(OAc)2/I2[3+2] AnnulationAmidoximes, enonesC-4 ketone substituted imidazolesGood to excellentHigh rsc.org
RhCl(coe)2/TangPhosIntramolecular C-H alkylationN-allylic imidazolesDihydro-pyrrolo-imidazoles71-92%High (up to 98% ee) nih.govrsc.org
Au(I)/Buchwald-type ligandThree-component cascadeAlkynes, azides, nitrilesTrisubstituted imidazolesGoodFavorable digitellinc.com
L-proline magnetic nanoparticlesCondensationAldehydes, diketones, ammoniaTri- and tetra-substituted imidazolesModerate to goodGood rsc.org
None (Thermal)[3+2] CyclizationVinyl azides, amidines2,4-disubstituted imidazolesGood to excellentHigh nih.gov
ZSM-11 zeoliteCondensationAldehyde, diketone, aniline, ammonium acetate1,2,4,5-tetrasubstituted imidazolesExcellentHigh digitellinc.com
LADES@MNPMulticomponent reactionBenzil, aldehyde, amine, ammonium acetateTri- and tetra-substituted imidazolesGood to excellentHigh beilstein-journals.org

This comparative data highlights the diversity of available methods and the continuous efforts to develop more efficient, selective, and sustainable synthetic routes towards valuable imidazole-containing compounds like this compound.

Advanced Spectroscopic and Structural Characterization of 1 2 Benzyl 1h Imidazol 5 Yl Ethan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Predictions for the ¹H and ¹³C NMR spectra of 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one offer significant insights into its chemical environment.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the benzyl group are expected to produce a singlet at approximately δ 5.1 ppm. The protons on the imidazole (B134444) ring would show characteristic shifts, with the proton at the C4 position appearing as a singlet. The methyl protons of the acetyl group would be observed as a singlet in the upfield region of the spectrum.

Carbon (¹³C) NMR for Backbone and Functional Group Characterization

The predicted ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the downfield region, typically around δ 190-200 ppm. The carbons of the imidazole ring would show characteristic resonances, with the C2 and C5 carbons being significantly influenced by the benzyl and acetyl substituents, respectively. The aromatic carbons of the benzyl group would appear in the range of δ 125-140 ppm, while the methylene carbon of the benzyl group would be found further upfield. The methyl carbon of the acetyl group would resonate at a higher field.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unequivocally assign the proton and carbon signals and to confirm the structural connectivity, advanced 2D-NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. This would be particularly useful in confirming the connectivity within the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): A predicted HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the chemical shifts for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): A predicted HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different functional groups, for instance, showing the correlation between the methylene protons of the benzyl group and the C2 carbon of the imidazole ring, as well as the correlation between the methyl protons of the acetyl group and the C5 carbon of the imidazole ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Signatures of the Imidazole Ring, Benzyl, and Carbonyl Moieties

The predicted FTIR spectrum of this compound would display several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1680-1700 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl group would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ region. The stretching vibrations of the C=N and C=C bonds within the imidazole ring would likely be found in the 1450-1600 cm⁻¹ range. Bending vibrations for the various C-H bonds would be present at lower wavenumbers.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The predicted mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the precise mass, confirming the elemental composition of the molecule. The fragmentation pattern would likely involve the cleavage of the benzyl group, resulting in a prominent peak for the benzyl cation (m/z 91). Other fragments could arise from the loss of the acetyl group or cleavage of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition by providing a highly accurate mass measurement of its molecular ion. For this compound, with a chemical formula of C₁₂H₁₂N₂O, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, with a minimal mass error (typically in the parts-per-million range) providing strong evidence for the proposed chemical formula.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₂H₁₃N₂O⁺201.1022
[M+Na]⁺C₁₂H₁₂N₂ONa⁺223.0841
[M+K]⁺C₁₂H₁₂N₂OK⁺239.0581

Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.

Fragmentation Pathways and Structural Elucidation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound would be expected to proceed through several characteristic pathways, primarily involving the cleavage of the benzyl group and the acetyl substituent.

Based on the fragmentation patterns observed for related 2-benzylbenzimidazole derivatives, a primary fragmentation pathway would likely involve the cleavage of the bond between the benzyl group and the imidazole ring. core.ac.uk This would result in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and often abundant fragment in the mass spectra of benzyl-containing compounds. The remaining imidazolyl-ethanone fragment would also be detected.

Another predictable fragmentation would be the loss of the acetyl group. This could occur through cleavage of the C-C bond between the carbonyl carbon and the imidazole ring, leading to the loss of a neutral CH₃CO radical. Alternatively, a McLafferty-type rearrangement is not possible due to the lack of a gamma-hydrogen on an appropriate chain. The loss of a methyl radical (•CH₃) from the acetyl group to form an [M-15]⁺ ion is also a plausible fragmentation pathway.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion (m/z)Proposed Structure/FormulaFragmentation Pathway
201[C₁₂H₁₃N₂O]⁺Protonated molecular ion [M+H]⁺
186[C₁₁H₁₀N₂O]⁺Loss of a methyl radical (•CH₃)
158[C₁₀H₈N₂]⁺Loss of the acetyl group (CH₃CO•)
91[C₇H₇]⁺Tropylium ion from cleavage of the benzyl group

Note: This table represents a hypothetical fragmentation pattern based on the chemical structure and known fragmentation of related compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (in context of related imidazole derivatives)

While a specific crystal structure for this compound has not been reported, analysis of the crystal structures of closely related imidazole and benzimidazole (B57391) derivatives provides significant insight into its likely solid-state molecular architecture and conformation.

Studies on various imidazole derivatives reveal that the imidazole ring itself is typically planar. core.ac.uknajah.eduresearchgate.net For instance, in the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. nih.gov A key conformational feature of 2-benzyl substituted imidazoles is the dihedral angle between the plane of the imidazole ring and the plane of the benzyl group's phenyl ring. In the case of 1-benzyl-1H-benzimidazole, these two rings are nearly perpendicular, with a dihedral angle of 85.77(4)°. nih.gov This perpendicular orientation minimizes steric hindrance between the two ring systems. A similar conformation would be expected for this compound.

Intermolecular interactions are crucial in defining the crystal packing. In many imidazole derivatives, hydrogen bonding and π-π stacking interactions are prevalent. For example, in the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains by C-H···N hydrogen bonds, and the packing is further stabilized by C-H···π interactions. nih.gov Given the presence of the carbonyl oxygen and the imidazole nitrogen atoms in this compound, it is highly probable that its crystal structure would also be stabilized by a network of intermolecular hydrogen bonds, potentially involving the acetyl group's oxygen atom.

Table 3: Crystallographic Data of a Related Compound: 1-Benzyl-1H-benzimidazole

ParameterValue
Chemical FormulaC₁₄H₁₂N₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2265 (10)
b (Å)8.1740 (13)
c (Å)20.975 (4)
β (°)97.839 (2)
V (ų)1057.5 (3)
Z4

Source: Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2613. nih.govresearchgate.net

Computational and Theoretical Investigations of 1 2 Benzyl 1h Imidazol 5 Yl Ethan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.govsemanticscholar.org It is widely applied to predict molecular properties by modeling the electron density. These calculations offer deep insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures.

The first step in most quantum chemical studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the structure to predict bond lengths, bond angles, and dihedral angles. For complex molecules with rotatable bonds, such as the benzyl (B1604629) group in 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one, conformational analysis is performed to identify the lowest energy conformer.

For example, a DFT study on a novel imidazole (B134444) derivative, 1-(2,3-dihydrobenzo[b] nih.govamericanelements.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, utilized the B3LYP/6-31G(d,p) level of theory to determine its optimized geometry. nih.gov The calculations revealed specific bond lengths such as C=N (1.33 Å) and C-N (1.44 Å and 1.52 Å) within the core structure. nih.gov Similar calculations for this compound would precisely map its spatial arrangement, which is crucial for understanding its interaction with biological targets.

Table 1: Illustrative Optimized Geometrical Parameters for an Imidazole Derivative (DDFDI)* Data is for 1-(2,3-dihydrobenzo[b] nih.govamericanelements.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), not the title compound, and is used for illustrative purposes. nih.gov

ParameterBondBond Length (Å)
Bond LengthC24-N271.33
C24-N261.52
C23-N271.44
C25-C231.49

Source: Adapted from a study on DDFDI using the B3LYP/6-31G(d,p) basis set. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's behavior.

Table 2: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies The following data is hypothetical and for illustrative purposes, based on general principles from studies on related heterocyclic compounds. semanticscholar.org

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Power to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of polarizability
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation. Theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental results to validate the synthesized structure.

For instance, a study on an imidazole derivative synthesized via a one-pot reaction successfully correlated the experimental FT-IR and NMR spectra with data calculated using the DFT B3LYP/6-31G(d,p) method. nih.gov The calculated FT-IR spectrum showed a C=N stretching band at 1599 cm⁻¹, confirming the imidazole skeleton, which closely matched the experimental findings. nih.gov Similarly, the theoretical ¹H and ¹³C NMR chemical shifts showed reasonable agreement with the measured values, validating the proposed structure. nih.gov A similar computational analysis for this compound would provide a theoretical spectroscopic profile to aid in its characterization.

Molecular Docking Studies for Elucidating Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target, thereby suggesting a potential mechanism of action.

Docking simulations place the ligand into the active site of a protein and score the different poses based on a scoring function, which estimates the binding affinity. The result is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a more favorable and stable interaction.

In a study on novel 1-benzyl-1H-imidazoles as inhibitors of the enzyme aldosterone (B195564) synthase (CYP11B2), molecular docking was used to rationalize the observed inhibitory activity. acs.org The lead compound in that study exhibited a strong binding affinity (IC₅₀ of 1.7 nM), and docking simulations helped to hypothesize how it fit within the enzyme's active site. acs.org For this compound, docking studies against various enzymes could identify potential biological targets and predict its efficacy as an inhibitor.

Table 3: Illustrative Molecular Docking Results for Imidazole-Based Compounds Against a Protein Target Data is for different compounds from cited literature and is used for illustrative purposes, not for the title compound. nih.govacs.org

CompoundProtein TargetBinding Affinity (kcal/mol)Reference
MOERAS115*CYP11B2- acs.org
Indolylbenzimidazole 3ao FtsZ-8.5 nih.gov
Indolylbenzimidazole 3aqPyruvate Kinase-8.7 nih.gov

*Binding affinity for MOERAS115 was reported as an IC₅₀ value of 1.7 nM. **Compounds are from a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives.

Beyond binding affinity, molecular docking provides a detailed, three-dimensional view of the interactions between the ligand and the amino acid residues in the protein's active site. These interactions are crucial for the stability of the ligand-protein complex and include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, driving the exclusion of water.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings, such as the benzyl or imidazole rings.

For example, the docking of 1-benzyl-1H-imidazole inhibitors into the CYP11B2 active site revealed that the imidazole nitrogen likely coordinates with the heme iron of the enzyme, a critical interaction for inhibition. acs.org Furthermore, studies on other benzimidazole (B57391) derivatives identified key hydrogen bonds and hydrophobic interactions with specific residues like Val208 and Ala211 in the FtsZ protein's binding pocket. nih.gov A docking analysis of this compound would similarly identify the key residues and types of interactions responsible for its binding to a potential target, providing a rational basis for its biological activity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a virtual window into the time-dependent behavior of molecules, capturing their motions and interactions. This computational microscope is crucial for understanding how a molecule like this compound might behave in different biological or chemical environments.

While specific studies on this compound are limited, MD simulations of other imidazole derivatives in aqueous solutions have shown that the imidazole ring can form hydrogen bonds with water molecules. Specifically, the nitrogen atoms of the imidazole ring are key sites for such interactions. It is plausible that the ethanone (B97240) group of this compound would also participate in hydrogen bonding with water, influencing its solubility and dynamic behavior.

In a non-polar environment, the conformational flexibility of the benzyl and ethanone side chains would likely be different, with intramolecular forces playing a more significant role in determining the preferred conformation. The planarity of the imidazole ring itself is a key structural feature, though the substituents will adopt various spatial arrangements. biointerfaceresearch.com

A critical application of MD simulations in drug discovery is to assess the stability of a potential drug molecule when bound to its biological target, typically a protein. mdpi.com This is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable complex will generally exhibit smaller and less fluctuating RMSD values. mdpi.com

For related benzimidazole-thiadiazole hybrids, MD simulations have been used to test the stability of their complexes with enzymes like CYP51, a key enzyme in fungi. nih.gov These simulations, often run for nanoseconds, can reveal whether the compound remains securely in the binding pocket or if it dissociates. nih.gov In such studies, the interaction energies between the compound and key amino acid residues in the binding site are also calculated to identify the crucial interactions that contribute to binding affinity. mdpi.com

For this compound, if a potential protein target were identified, MD simulations could predict the stability of the interaction. The benzyl group could engage in hydrophobic interactions, while the imidazole and ethanone moieties could form hydrogen bonds with the protein's active site residues. For instance, in studies of other imidazole-containing compounds, interactions with amino acids like lysine (B10760008) and methionine have been observed. nih.gov

In Silico Approaches to Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.netej-chem.org These models, once validated, can be used to predict the activity or properties of new, unsynthesized molecules. researchgate.net

For imidazole and benzimidazole derivatives, QSAR studies have been successfully applied to understand their therapeutic potential. For example, QSAR models have been developed for 2-(benzyl)imidazoline analogs as serotonin (B10506) receptor ligands, highlighting the importance of properties like lipophilicity at specific positions for receptor affinity. researchgate.net Similarly, QSAR studies on benzimidazole derivatives as anticancer agents have been conducted. nih.gov

In the context of this compound, a QSAR study would involve synthesizing a series of analogs with variations in the benzyl and ethanone substituents. By measuring a specific biological activity for each analog, a mathematical model could be built using calculated molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These relate to the distribution of electrons in the molecule and include parameters like dipole moment and partial charges on atoms. For instance, the electron-donating or accepting power of substituents can be quantified. biointerfaceresearch.comresearchgate.net

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common descriptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

A hypothetical QSAR study on a series of analogs of this compound might reveal, for example, that electron-withdrawing groups on the benzyl ring increase a particular biological activity, or that the size of the substituent at the ethanone position is critical.

The following interactive data table summarizes some key molecular descriptors that would be relevant in a QSPR study of this compound and its analogs. The values presented here are for illustrative purposes for the parent compound.

Descriptor CategoryDescriptor NameIllustrative ValueSignificance
Electronic Dipole Moment~3.5 DInfluences solubility and binding to polar targets.
Electronic HOMO Energy~ -6.5 eVRelates to the ability to donate electrons.
Electronic LUMO Energy~ -1.2 eVRelates to the ability to accept electrons.
Hydrophobic LogP~ 2.8Indicates lipophilicity and potential for membrane permeability.
Steric Molecular Weight200.24 g/mol Basic measure of size.
Steric Molar Refractivity~ 60 cm³/molRelates to volume and polarizability.
Topological Number of Rotatable Bonds3Indicates conformational flexibility.

These in silico approaches are invaluable for prioritizing the synthesis of new compounds, optimizing lead structures, and gaining a deeper understanding of the molecular features that govern the activity and properties of compounds like this compound.

Chemical Reactivity and Further Functionalization of 1 2 Benzyl 1h Imidazol 5 Yl Ethan 1 One

Modifications at the Imidazole (B134444) Nitrogen (N-1)

The imidazole ring contains a nucleophilic nitrogen atom (N-1) that readily participates in various reactions, allowing for the introduction of alkyl and acyl groups.

N-alkylation of the imidazole ring is a common strategy to introduce functional diversity. This reaction typically proceeds by treating the imidazole with an alkyl halide in the presence of a base. The base deprotonates the N-1 position, generating an imidazolide (B1226674) anion which then acts as a nucleophile. A procedure analogous to the N-benzylation of similar benzimidazole (B57391) ketones can be employed, where the starting material is treated with an alkyl halide, such as 4-methoxybenzyl chloride, and a base like potassium carbonate in a polar aprotic solvent like acetonitrile. researchgate.netnih.govnih.gov This reaction is generally efficient, leading to high yields of the N-alkylated product. researchgate.netnih.gov

N-acylation introduces an acyl group to the N-1 position, often to serve as a protecting group or to modulate the electronic properties of the imidazole ring. Reagents like 1,1'-Carbonyldiimidazole (CDI) are effective for this transformation. wikipedia.org CDI activates a carboxylic acid, which then reacts with the N-1 of another imidazole molecule. wikipedia.orgyoutube.com Alternatively, direct acylation can be achieved with acyl chlorides in the presence of a non-nucleophilic base. These reactions are typically mild and provide good yields of the N-acyl imidazole.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagents and ConditionsProduct
N-Alkylation4-Methoxybenzyl chloride, K₂CO₃, Acetonitrile, RT, 12h1-(2-Benzyl-1-(4-methoxybenzyl)-1H-imidazol-5-yl)ethan-1-one
N-AcylationCarboxylic Acid, 1,1'-Carbonyldiimidazole (CDI), THF1-Acyl-1-(2-benzyl-1H-imidazol-5-yl)ethan-1-one

Functional Group Transformations of the Acetyl Moiety at C-5

The acetyl group at the C-5 position is a versatile handle for a variety of functional group interconversions, including reduction, oxidation, and carbon-carbon bond-forming reactions.

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol. A standard and highly effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. harvard.educhemistrysteps.com This reaction is chemoselective for the ketone, leaving the imidazole and benzyl (B1604629) rings intact, and typically proceeds smoothly at room temperature to yield 1-(2-benzyl-1H-imidazol-5-yl)ethan-1-ol. researchgate.netresearchgate.net

Conversely, the acetyl group can be oxidized to a carboxylic acid. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can achieve this transformation. libretexts.orglibretexts.org The reaction results in the cleavage of the carbon-carbon bond between the carbonyl and the methyl group, affording 2-benzyl-1H-imidazole-5-carboxylic acid. This method is robust for converting aryl methyl ketones to the corresponding benzoic acids. libretexts.org

Table 2: Reduction and Oxidation of the Acetyl Moiety

Reaction TypeReagents and ConditionsProduct
ReductionSodium Borohydride (NaBH₄), Methanol, RT1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-ol
OxidationPotassium Permanganate (KMnO₄), H₃O⁺, Heat2-Benzyl-1H-imidazole-5-carboxylic acid

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, which is a crossed aldol (B89426) reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens. taylorandfrancis.comwikipedia.orgyoutube.com In the presence of a base like sodium hydroxide, 1-(2-benzyl-1H-imidazol-5-yl)ethan-1-one can react with an aldehyde, such as benzaldehyde, to form an α,β-unsaturated ketone, known as a chalcone. taylorandfrancis.comyoutube.com

The electrophilic carbonyl carbon is also susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comsavemyexams.comyoutube.com For instance, Grignard reagents (e.g., methylmagnesium bromide) can add to the carbonyl to form a tertiary alcohol after acidic workup. Similarly, nucleophilic addition of the cyanide ion (from HCN or a salt like KCN) yields a cyanohydrin. savemyexams.com These reactions provide powerful methods for extending the carbon skeleton.

Table 3: Condensation and Nucleophilic Addition Reactions

Reaction TypeReagents and ConditionsIntermediate/Product
Claisen-Schmidt CondensationBenzaldehyde, NaOH, Ethanol/H₂O(E)-1-(2-Benzyl-1H-imidazol-5-yl)-3-phenylprop-2-en-1-one
Grignard Addition1. CH₃MgBr, THF2. H₃O⁺2-(2-Benzyl-1H-imidazol-5-yl)propan-2-ol
Cyanohydrin FormationKCN, H₂SO₄, H₂O2-(2-Benzyl-1H-imidazol-5-yl)-2-hydroxypropanenitrile

Derivatization of the Benzyl Substituent at C-2

The benzyl group at the C-2 position provides a phenyl ring that can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core.

The benzyl group's phenyl ring can be functionalized through electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. researchgate.net The substituent already present on the ring, in this case, the -(CH₂)-(5-acetyl-1H-imidazol-2-yl) group, directs the position of the incoming electrophile. The methylene (B1212753) (-CH₂-) bridge insulates the phenyl ring from the resonance effects of the imidazole system. Therefore, the primary influence is the weak electron-withdrawing inductive effect of the imidazolylmethyl moiety, stemming from the electronegativity of the nitrogen atoms. youtube.com

Substituents that are weakly deactivating are typically ortho, para-directors. youtube.comorganicchemistrytutor.com This is because the carbocation intermediates formed during attack at the ortho and para positions are less destabilized than the intermediate formed from meta attack. Consequently, reactions like nitration (using HNO₃ and H₂SO₄) or bromination (using Br₂ and FeBr₃) are expected to yield a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance. masterorganicchemistry.com

Table 4: Electrophilic Aromatic Substitution on the Benzyl Ring

Reaction TypeReagents and ConditionsMajor Products
NitrationHNO₃, H₂SO₄1-(2-(4-Nitrobenzyl)-1H-imidazol-5-yl)ethan-1-one and 1-(2-(2-Nitrobenzyl)-1H-imidazol-5-yl)ethan-1-one
BrominationBr₂, FeBr₃1-(2-(4-Bromobenzyl)-1H-imidazol-5-yl)ethan-1-one and 1-(2-(2-Bromobenzyl)-1H-imidazol-5-yl)ethan-1-one
SulfonationFuming H₂SO₄2-((5-Acetyl-1H-imidazol-2-yl)methyl)benzenesulfonic acid and 4-((5-Acetyl-1H-imidazol-2-yl)methyl)benzenesulfonic acid

Side-Chain Modifications

The ethan-1-one substituent at the C5 position of the imidazole ring presents a versatile handle for a variety of chemical transformations. The reactivity of the acetyl group is analogous to that of other aryl ketones, allowing for a broad spectrum of established synthetic methodologies to be employed for its modification.

The carbonyl group can readily undergo reduction to the corresponding secondary alcohol, 1-(2-benzyl-1H-imidazol-5-yl)ethanol, using mild reducing agents such as sodium borohydride. This alcohol can be further functionalized, for instance, through esterification or etherification, or it can be a precursor for elimination reactions to introduce an alkene. More vigorous reduction conditions could potentially lead to the complete reduction of the acetyl group to an ethyl substituent.

The α-methyl group of the ethan-1-one moiety is susceptible to deprotonation by a suitable base, generating an enolate. This nucleophilic intermediate can then participate in a range of carbon-carbon bond-forming reactions. For example, aldol condensations with various aldehydes would yield β-hydroxy ketones, which can be subsequently dehydrated to afford α,β-unsaturated ketones. Alkylation of the enolate with alkyl halides would introduce new alkyl chains at the α-position, expanding the carbon framework.

Another important class of reactions involving the acetyl group is the haloform reaction. Treatment with a halogen in the presence of a base would lead to the formation of the corresponding carboxylic acid, 1-(2-benzyl-1H-imidazol-5-yl)carboxylic acid, and a haloform. This transformation provides a convenient route to an important functional group for further derivatization, such as amidation or esterification.

Below is a table summarizing potential side-chain modifications of this compound.

Reaction Type Reagents Product Type
ReductionNaBH4Secondary alcohol
Aldol CondensationAldehyde, Baseβ-Hydroxy ketone
AlkylationAlkyl halide, Baseα-Alkylated ketone
Haloform ReactionHalogen, BaseCarboxylic acid

Regioselective C-H Functionalization of the Imidazole Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on the imidazole core represents a powerful and atom-economical strategy for the synthesis of complex derivatives. acs.org The inherent electronic properties of the imidazole ring, coupled with the directing effects of existing substituents, govern the regioselectivity of these transformations. For this compound, the primary sites for C-H functionalization are the C2 and C4 positions of the imidazole ring.

Palladium-catalyzed C-H alkenylation has been demonstrated for imidazoles, with high selectivity for the C5 position being achievable. rsc.org While the C5 position in the target molecule is already substituted, this methodology could potentially be adapted for the C2 or C4 positions. The choice of oxidant, such as oxygen or copper(II) acetate (B1210297), can influence the selectivity. rsc.org

A significant advancement in the regioselective arylation of all three C-H bonds of the imidazole core has been reported, utilizing a removable N-((2-(trimethylsilyl)ethoxy)methyl) (SEM) protecting group. acs.org This strategy allows for the sequential arylation of the C5, C2, and C4 positions. While the target compound is not N-protected, this work provides a framework for achieving regioselective C-H functionalization. For instance, direct C-H arylation of an N-protected derivative of this compound could potentially be directed to the C2 or C4 position. The regioselectivity is often influenced by the electronic properties of the C-H bonds and the steric environment. acs.org

Iridium-catalyzed C-H borylation is another powerful tool for the functionalization of heterocyclic compounds. diva-portal.orgacs.org This reaction introduces a versatile boronate ester group, which can then be subjected to a wide array of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The regioselectivity of the borylation is typically governed by steric and electronic factors.

The following table outlines potential regioselective C-H functionalization reactions for the imidazole ring of the target compound, based on established methods for related imidazole systems.

Reaction Type Catalyst/Reagents Target Position Potential Product
C-H AlkenylationPd(OAc)2, oxidantC2 or C4Alkenylated imidazole
C-H ArylationPd catalyst, aryl halideC2 or C4Arylated imidazole
C-H BorylationIr catalyst, B2pin2C2 or C4Borylated imidazole

Cycloaddition and Ring-Transformation Reactions Involving the Imidazole Core

The imidazole ring, being an aromatic heterocycle, is generally less prone to participating in cycloaddition reactions as the diene component compared to less aromatic systems. However, under certain conditions, imidazoles can undergo ring-transformation reactions. These reactions often require activation of the imidazole ring, for instance, by N-alkylation or the introduction of specific functional groups.

One potential pathway for ring transformation could involve a Dimroth rearrangement, which is more common in 1,2,3-triazoles but can be envisaged for suitably substituted imidazoles under specific conditions. This would involve a ring-opening and subsequent ring-closing to yield an isomeric imidazole.

While direct [4+2] cycloaddition (Diels-Alder) reactions with the imidazole core as the diene are not commonly reported due to the aromatic stabilization, it is conceivable that highly activated dienophiles could react under forcing conditions. More plausible are cycloaddition reactions where the imidazole acts as a dienophile, particularly if the double bond is activated by electron-withdrawing groups.

Ring-transformation reactions of other heterocyclic systems can lead to the formation of an imidazole core. For example, the denitrogenative transformation of 5-amino-1,2,3-triazoles has been shown to produce functionalized 1H-imidazoles. mdpi.com Although this is a synthetic route to imidazoles rather than a reaction of the imidazole itself, it highlights the interconversion possibilities within heterocyclic chemistry. Similarly, the ring transformation of 5-acylaminouracils in the presence of a base can yield 1H-imidazoles. rsc.org

Advanced Research Applications of 1 2 Benzyl 1h Imidazol 5 Yl Ethan 1 One and Its Derivatives in Chemical Sciences

Development of Ligands for Transition Metal Catalysis and Coordination Chemistry

The electron-rich nature of the imidazole (B134444) ring makes it an excellent ligand for coordinating with a wide array of metal ions. nih.gov Derivatives of 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one are particularly valuable in creating ligands for transition metal complexes, which are pivotal in catalysis. Imidazoline-based ligands, for instance, are well-regarded in transition metal catalysis. mdpi.comresearchgate.net

N-Heterocyclic Carbene (NHC) Precursors

A major application of imidazole derivatives is in the synthesis of N-Heterocyclic Carbenes (NHCs), which have become ubiquitous ligands in modern chemistry, often serving as alternatives to traditional phosphine (B1218219) ligands. beilstein-journals.org NHCs are known for forming stable bonds with transition metals and acting as powerful steering elements in catalysis. beilstein-journals.org

The journey from an imidazole derivative like this compound to an NHC ligand begins with the synthesis of an imidazolium (B1220033) salt, which serves as the stable, storable NHC precursor. beilstein-journals.orgnih.gov This transformation typically involves the alkylation or arylation of both nitrogen atoms of the imidazole ring. The resulting imidazolium salt can then be deprotonated using a strong base to generate the highly reactive, neutral NHC in situ. nih.gov This free carbene readily coordinates to a metal center, forming a stable metal-NHC complex. The modular synthesis of these precursors allows for fine-tuning of the steric and electronic properties of the resulting NHC ligand by modifying the substituents on the imidazole core.

General Synthesis of NHC Precursors from Imidazole Derivatives

Step Description Starting Material Example Product Example
1 N-Alkylation/Arylation This compound 1,3-Disubstituted-imidazolium salt
2 Deprotonation 1,3-Disubstituted-imidazolium salt N-Heterocyclic Carbene (Free Carbene)

| 3 | Metal Coordination | N-Heterocyclic Carbene + Metal Precursor | Metal-NHC Complex |

Design of Novel Catalytic Systems

Metal complexes featuring NHC ligands derived from imidazole scaffolds are instrumental in a wide range of catalytic transformations. These systems are prized for their high efficiency, stability, and selectivity. The structural framework of this compound allows for the creation of NHC ligands that can be incorporated into various catalytic systems.

For example, palladium-NHC complexes are workhorses in cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov Ruthenium-NHC complexes are highly effective in olefin metathesis, a powerful tool for carbon-carbon bond formation. researchgate.net Copper-NHC catalysts have also been explored for various transformations, including multicomponent reactions for synthesizing other heterocyclic compounds. biolmolchem.com The strategic placement of the benzyl (B1604629) and acetyl groups on the parent molecule can influence the catalytic activity of the final metal complex by modulating its steric environment and electronic properties.

Potential Catalytic Applications of Metal-NHC Complexes

Metal Center Catalytic Reaction Type Example Application
Palladium (Pd) Cross-Coupling Reactions (e.g., Suzuki, Heck) Synthesis of complex organic molecules, pharmaceuticals
Ruthenium (Ru) Olefin Metathesis Ring-closing, ring-opening, and cross-metathesis for polymer and fine chemical synthesis. researchgate.net
Copper (Cu) Click Chemistry, Multicomponent Reactions Synthesis of triazoles, synthesis of substituted imidazoles. biolmolchem.com
Gold (Au) Hydroamination, Hydroarylation Catalysis involving alkynes

Exploration in Materials Science and Functional Materials

The unique physicochemical properties of imidazole-based compounds make them attractive candidates for the development of advanced functional materials. mdpi.comnih.gov Their ability to participate in various intermolecular interactions and their inherent optical properties are key to these applications.

Optical Applications (e.g., Fluorescent Probes, Dyes)

Imidazole derivatives are a significant class of compounds used in optical analysis due to their unique properties. nih.gov They form the core of many fluorescent dyes and probes. The imidazole ring is an electron-rich aromatic system that can be integrated into larger conjugated π-systems, a common feature of fluorescent molecules. nih.gov

Derivatives of this compound can be chemically modified to create novel fluorophores. For instance, condensation reactions involving the acetyl group or functionalization of the benzyl ring can extend the π-conjugation, leading to materials with tailored absorption and emission characteristics. researchgate.net Such compounds have been developed for applications including fluorescent probes for detecting specific analytes like metal ions or pH changes. nih.gov For example, some imidazole-based probes exhibit intense fluorescence through mechanisms like excited-state intramolecular proton transfer (ESIPT), making them highly sensitive. researchgate.net

Examples of Imidazole-Based Optical Probes

Probe Type Analyte Detected Mechanism/Key Feature Reference
Benzopyrylium-based Imidazo[1,5-a]pyridine Sulfur Dioxide (SO₂) Fluorescence Resonance Energy Transfer (FRET) nih.gov
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol pH and Zinc Ions (Zn²⁺) pH-induced emission switching, fluorescence enhancement upon ion complexation nih.gov

Self-Assembled Systems and Supramolecular Chemistry

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov Imidazole-containing compounds are excellent building blocks for supramolecular systems due to their ability to act as both hydrogen bond donors (via the N-H group) and acceptors (via the pyridine-like nitrogen). nih.govnih.gov

The structure of this compound possesses several features conducive to self-assembly. The N-H proton and the carbonyl oxygen of the acetyl group can participate in strong hydrogen bonding. Furthermore, the benzyl and imidazole rings can engage in π-π stacking interactions. These directional and specific interactions can guide the molecules to form well-defined one-, two-, or three-dimensional architectures, such as liquid crystals, gels, or porous frameworks. The formation of these supramolecular complexes is driven by a combination of weak interactions including hydrogen bonds, coordination bonds, and π-π interactions. nih.gov

Applications in Biochemical Tool Development and Probe Design

The development of molecular tools to study biological processes is a critical area of chemical biology. Imidazole derivatives serve as versatile scaffolds for creating such tools, particularly fluorescent probes for bioimaging. nih.gov These probes can be designed to detect specific ions, molecules, or changes in the cellular environment with high sensitivity and selectivity. nih.gov

By functionalizing the this compound core, researchers can develop sophisticated biochemical probes. A reactive or selective binding site for a specific biological target (e.g., a metal ion like Zn²⁺, a reactive oxygen species, or a change in pH) can be appended to the molecule. nih.gov The interaction of the probe with its target often induces a change in its photophysical properties, such as a "turn-on" or ratiometric shift in its fluorescence signal, allowing for visualization and quantification in living cells. nih.gov For example, imidazole-based supramolecular complexes have been investigated as imaging agents and pathological probes. nih.gov

In Vitro Studies of Molecular Recognition and Interactions

The benzyl-imidazole scaffold is a privileged structure in drug discovery, capable of engaging in various non-covalent interactions with biological macromolecules. The electron-rich nature of the imidazole ring allows it to participate in hydrogen bonding, pi-stacking, and metal coordination, which are fundamental to molecular recognition.

Research into derivatives has shown potent and selective interactions with key protein targets. For instance, a series of 1-benzyl-1H-imidazoles were synthesized and evaluated as inhibitors of aldosterone (B195564) synthase (CYP11B2), an important enzyme in steroid biosynthesis. acs.org Docking studies indicated that the benzyl-imidazole moiety fits well within the active site of CYP11B2. acs.org The flexibility of substituents on the imidazole ring was found to be a critical factor in achieving high potency and selectivity. acs.org

Table 1: In Vitro Inhibitory Activity of Selected 1-Benzyl-1H-imidazole Derivatives against CYP11B2 and CYP11B1.
CompoundSubstitution PatternCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity (CYP11B1/CYP11B2)
5a4-CN-benzyl, 5-phenyl-imidazole11717
5d4-CN-benzyl, 5-(4-pyridyl)-imidazole13131
6c4-CN-benzyl, 5-CO₂Et-imidazole33512

Data sourced from a study on Aldosterone Synthase inhibitors. acs.org

In another study, 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed as agonists for TGR5, a G-protein-coupled receptor implicated in metabolic diseases. nih.gov The most promising compounds demonstrated excellent agonistic activity for human TGR5, highlighting the scaffold's ability to be tailored for specific receptor interactions. nih.gov Furthermore, related 2-(benzyl)imidazoline structures have been identified as ligands for human 5-HT1D serotonin (B10506) receptors, reinforcing the versatility of this chemical class in targeting diverse biological systems. nih.gov These studies collectively underscore the capacity of the benzyl-imidazole core, shared by this compound, to serve as a foundational element for developing molecules that can recognize and interact with specific biological targets with high affinity.

Development of Chemical Sensors and Biosensors

The distinct structural and electronic features of the imidazole ring make it an excellent component for the construction of chemical sensors and biosensors. rsc.org The presence of both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (pyridine-like nitrogen) allows the imidazole moiety to interact selectively with a variety of analytes, including ions and neutral molecules. rsc.org This interaction can be transduced into a measurable signal, such as a change in fluorescence or color.

While this compound has not been explicitly reported as a sensor, its core structure is highly relevant. A comprehensive review highlights the successful use of imidazole-based compounds in creating chemosensors, with a particular focus on the detection of fluoride (B91410) ions. rsc.org The electron-rich nature of the heterocycle facilitates strong binding with anions, leading to sensitive detection. rsc.org

Beyond imidazoles, the closely related benzimidazole (B57391) scaffold has also been employed in sensor design. For example, a novel benzimidazole derivative was shown to act as a highly selective and sensitive "turn-on" fluorescent sensor for zinc ions (Zn²⁺) in aqueous solutions at biological pH. rsc.org The sensor could detect Zn²⁺ at nanomolar concentrations and was successfully used for imaging Zn²⁺ within yeast cells. rsc.org This demonstrates the principle that the imidazole core can be integrated into larger systems to create sophisticated tools for analytical chemistry and cell biology.

Table 2: Characteristics of Imidazole-Based Chemical Sensors.
ScaffoldTarget AnalyteSensing MechanismDetection LimitKey Feature
Imidazole DerivativesFluoride (F⁻)Fluorometric/ColorimetricVaries (Sub-micromolar)Electron-rich ring facilitates anion binding. rsc.org
Benzimidazole Derivative (HL)Zinc (Zn²⁺)'Turn-on' Fluorescence (CHEF)39.91 nMApplicable for bio-imaging in cells. rsc.org

Role as a Synthetic Intermediate for Complex Molecular Architectures

The title compound, this compound, possesses multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. The acetyl group at the 5-position can undergo a wide range of chemical transformations, such as aldol (B89426) condensations, Knoevenagel reactions, or conversion to other functional groups, while the imidazole ring provides a stable core and sites for further substitution.

The utility of the benzyl-imidazole framework as a synthetic intermediate is well-documented. In one patented process, a related compound, 1-benzyl-2-methylimidazole-4-formaldehyde, serves as a key precursor in a multi-step synthesis to produce (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid, an important pharmaceutical intermediate. google.com This highlights how functional groups on the imidazole ring can be elaborated into more complex side chains.

Future Research Directions and Emerging Paradigms for 1 2 Benzyl 1h Imidazol 5 Yl Ethan 1 One Research

Innovations in Green and Sustainable Synthesis Technologies

Conventional methods for synthesizing imidazole (B134444) derivatives often involve harsh reaction conditions, toxic solvents, and long reaction times, which are economically and environmentally disadvantageous. researchgate.netdaneshyari.com The future synthesis of 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one could greatly benefit from the adoption of green chemistry principles, which emphasize efficiency, safety, and sustainability. researchgate.net

Emerging technologies such as ultrasonic and microwave irradiation have shown significant promise in accelerating the synthesis of substituted imidazoles. niscpr.res.inmdpi.com Ultrasound-assisted organic synthesis (UAOS) can enhance reaction rates and yields at ambient temperatures, reducing energy consumption and by-product formation. daneshyari.comresearchgate.netnih.gov Studies on the synthesis of 2,4,5-trisubstituted imidazoles have demonstrated that ultrasonic irradiation can lead to excellent yields in shorter timeframes compared to traditional heating methods. daneshyari.comresearchgate.net Similarly, microwave-assisted organic synthesis (MAOS) offers rapid, high-yield protocols, often under solvent-free conditions, which significantly shortens reaction times from hours to minutes. niscpr.res.innih.govacs.orgtandfonline.com For instance, a microwave-assisted approach for synthesizing 2,4,5-trisubstituted imidazoles achieved yields of 80-99% within minutes. acs.org

The use of environmentally benign catalysts and solvents is another critical direction. Research has demonstrated the successful synthesis of imidazoles using water as a solvent and catalysts like iodine or green-synthesized metal oxide nanoparticles. nih.govnih.gov These methods are not only eco-friendly but also often operationally simple and cost-effective. nih.gov Furthermore, photocatalysis is an emerging green technique for imidazole synthesis, utilizing visible light to drive reactions, thereby offering a sustainable energy source for chemical transformations. nih.gov

Table 1: Green Synthesis Approaches for Imidazole Derivatives

Technology Catalyst/Conditions Substrate Type Key Advantages Reference(s)
Ultrasonic Irradiation Zirconium(IV) acetylacetonate Aldehydes, Benzil, NH4OAc High yields, short reaction times, mild conditions. daneshyari.comresearchgate.net
Microwave Irradiation Solvent-free, Silica Gel Schiff bases, Benzil, NH4OAc Rapid (12-16 min), high yields, solvent-free. niscpr.res.in
Microwave Irradiation p-Toluenesulfonic acid, Ethanol Aldehydes, Benzil, Amines Green solvent, one-pot, efficient for various amines. nih.gov
Photocatalysis Mo-doped ZnIn2S4 Amines Visible-light induced, heterogeneous catalyst. nih.gov
Water-Mediated Synthesis Iodine Benzil, Amines Transition-metal-free, aerobic, scalable. nih.gov

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel molecules. nih.govnih.gov For a compound like this compound, these computational tools can predict its properties, guide structural modifications, and generate new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a well-established computational method used to correlate the chemical structure of compounds with their biological activity. scispace.comnih.gov For imidazole derivatives, QSAR models have been successfully developed to predict antibacterial and antidiabetic activities. scispace.comnih.govijpsonline.com These models can identify key physicochemical descriptors, such as electronic and spatial properties, that influence a compound's efficacy. nih.govijpsonline.com Applying QSAR to this compound and its virtual derivatives could elucidate the structural requirements for a desired biological effect, thereby guiding synthetic efforts. scispace.com

More advanced generative AI models , such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch with specific desired properties. scholar9.comchemrxiv.org These models learn from vast chemical databases to generate new structures that are likely to be active and synthesizable. scholar9.com By combining generative models with reinforcement learning, it is possible to fine-tune the generation process to optimize for multiple parameters simultaneously, such as target affinity and drug-likeness. chemrxiv.org This approach could be used to explore the chemical space around this compound to discover new candidates for therapeutic or material applications. rsc.org

Table 2: Applications of AI and Machine Learning in Imidazole Research

AI/ML Technique Application Purpose Key Benefit Reference(s)
QSAR Prediction of Antibacterial Activity Correlate structural features with biological effect. Guides design of more potent analogues. nih.govijpsonline.com
QSAR Prediction of Antidiabetic Activity Identify key physicochemical properties for activity. Rationalizes structural modifications. scispace.comresearchgate.net
Generative Models (VAE) De Novo Molecular Design Generate novel molecules with desired properties. Explores new chemical space efficiently. nih.govchemrxiv.org
Deep Learning Protein Structure Prediction Model the 3D structure of biological targets. Facilitates structure-based drug design. nih.gov
Multi-agent LLM Molecular Analysis and Design Automate knowledge extraction and rational design. Enhances problem-solving for molecular optimization. rsc.org

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Insights

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes and ensuring product quality. Traditional analytical methods often rely on offline sampling, which may not capture transient intermediates or provide a complete kinetic profile. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are poised to provide deeper insights into the synthesis of this compound.

One such powerful technique is in-situ X-ray diffraction , which has been used for the real-time monitoring of mechanochemical reactions, such as the synthesis of imidazoles in a ball mill. nih.gov This method allows for the quantitative analysis of crystalline and amorphous phases as the reaction progresses, providing direct observational data on reaction kinetics and the formation of intermediates. nih.gov

Time-resolved infrared spectroscopy , particularly using quantum cascade lasers (QCLs), offers high spectral and temporal resolution for monitoring reactive species in the gas or liquid phase. copernicus.org This technique can be applied to track the concentration of reactants, products, and intermediates during a reaction, enabling the determination of reaction rate coefficients and product yields with high precision. copernicus.org Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for examining reaction mechanisms and deriving kinetic data, as it can simultaneously observe all species in a solution. youtube.com Modern NMR software allows for the efficient processing of spectral arrays to generate concentration versus time curves for each species involved in the reaction. youtube.com

Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring

Technique Application Information Gained Advantages Reference(s)
In-situ X-ray Diffraction Monitoring mechanochemical synthesis Quantitative phase analysis, reaction kinetics. Real-time, in-situ monitoring of solid-state reactions. nih.gov
Time-resolved mid-IR QCL Spectroscopy Monitoring reaction kinetics Concentrations of transient species, rate coefficients. High spectral and temporal resolution, high sensitivity. copernicus.org
NMR Spectroscopy Reaction monitoring and kinetic analysis Species concentration over time, mechanistic details. Non-invasive, observes all species simultaneously. youtube.com
Steady-state & Time-resolved Fluorescence Studying protein binding Binding constants, quenching mechanisms, thermodynamics. Provides detailed insights into molecular interactions. nih.gov

Interdisciplinary Research with Materials Science and Chemical Biology

The structural motifs within this compound suggest its potential for applications beyond traditional medicinal chemistry, extending into materials science and chemical biology.

In materials science , substituted imidazoles are known to exhibit interesting photophysical properties, such as fluorescence. nih.gov Research on polysubstituted imidazoles has shown that these compounds can have excellent fluorescence in both solution and solid states, leading to their use in biological imaging. nih.gov The imidazole-carbazole hybrid, for example, displays properties suitable for blue light-emitting diodes. nih.gov The unique combination of the benzyl (B1604629) and acetyl groups in this compound could give rise to novel optical or electronic properties, making it a candidate for new functional materials.

In the field of chemical biology , the imidazole ring and its derivatives are of great interest. N-acyl imidazoles, which are structurally related to the acetyl-imidazole moiety of the target compound, are used as reactive electrophiles for the chemical modification of proteins and RNA. kyoto-u.ac.jpresearchgate.netnih.gov Their tunable reactivity makes them valuable tools for labeling proteins of interest, synthesizing peptides, and probing biomolecular structure and function. kyoto-u.ac.jpnih.gov The acetyl group on the imidazole ring of this compound could potentially act as a reactive handle for covalent modification of biological targets, opening avenues for its use as a chemical probe or a covalent inhibitor.

Table 4: Interdisciplinary Applications of Imidazole Derivatives

Field Application Specific Example Potential for Target Compound Reference(s)
Materials Science Fluorescent Probes Polysubstituted imidazoles for live-cell imaging of lysosomes. Development as a novel fluorophore for biological imaging. nih.gov
Materials Science Organic Electronics Imidazole-carbazole hybrids for light-emitting diodes. Investigation of electroluminescent properties. nih.gov
Chemical Biology Protein Modification N-acetyl imidazole for acetylating tyrosine residues in enzymes. Use as a reactive probe for protein labeling. researchgate.net
Chemical Biology Peptide Synthesis N-acyl imidazoles as activated intermediates for bond formation. Application as a building block in synthetic biology. kyoto-u.ac.jpnih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one, and how can reaction conditions be optimized?

A multi-step synthesis typically involves bromination of a precursor ketone followed by nucleophilic substitution or condensation with benzyl-imidazole derivatives. For example, bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one in diethyl ether at room temperature (analogous to methods in ) can yield intermediates. Subsequent reactions with thiourea or amines under controlled temperatures (e.g., 80°C) may form the imidazole core. Optimization includes adjusting reagent ratios (e.g., 1.2 equivalents of thiourea), reaction time, and catalysts like Fe₃O4 nanoparticles for improved yields (up to 93% after recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Key techniques include:

  • 1H/13C NMR : To confirm the benzyl and acetyl substituents via chemical shifts (e.g., acetyl protons at δ ~2.5 ppm and aromatic protons in the benzyl group at δ 7.2–7.4 ppm) .
  • FTIR : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 227 for C₁₂H₁₂N₂O) and fragmentation patterns validate the structure .

Q. How is X-ray crystallography utilized to resolve the compound’s structure?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For imidazole derivatives, hydrogen bonding between the carbonyl oxygen and adjacent NH groups is often critical for stabilizing the crystal lattice .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., unexpected tautomeric forms in solution vs. solid state) require cross-validation:

  • Variable-temperature NMR to assess dynamic equilibria.
  • DFT calculations to compare theoretical and experimental bond parameters.
  • High-resolution XRD (e.g., using SHELXD for twinned crystals) to confirm solid-state conformations .

Q. What strategies enable selective functionalization of the imidazole ring in this compound?

  • Electrophilic substitution : Nitration or halogenation (e.g., using N-bromosuccinimide at 0°C) targets the C4 position of the imidazole .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the benzyl group while preserving the acetyl moiety .
  • Protection/deprotection : Trityl groups shield the tetrazole ring during functionalization, as seen in related compounds .

Q. How can computational methods predict the bioactivity of analogs of this compound?

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with biological activity using PubChem datasets .
  • Molecular docking : Screen analogs against target proteins (e.g., cytochrome P450 enzymes) to prioritize synthesis .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.